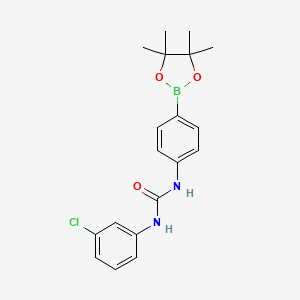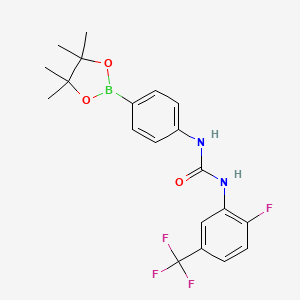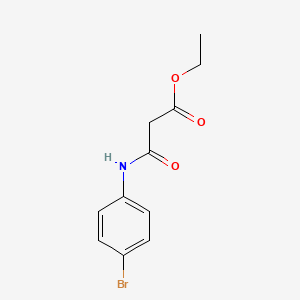
N-(4-Bromophenyl)-malonamic acid ethyl ester
描述
N-(4-Bromophenyl)-malonamic acid ethyl ester is an organic compound that features a bromophenyl group attached to a malonamic acid ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-malonamic acid ethyl ester typically involves the reaction of 4-bromoaniline with diethyl malonate under basic conditions. The reaction proceeds through the formation of an intermediate malonamic acid, which is then esterified to yield the final product. Common reagents used in this synthesis include sodium ethoxide or potassium carbonate as bases, and ethanol as the solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition .
化学反应分析
Types of Reactions
N-(4-Bromophenyl)-malonamic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in the presence of a catalyst like copper(I) iodide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Formation of 4-bromophenylmalonic acid.
Oxidation: Formation of quinones.
Reduction: Formation of 4-bromoaniline
科学研究应用
N-(4-Bromophenyl)-malonamic acid ethyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(4-Bromophenyl)-malonamic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that interact with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions .
相似化合物的比较
Similar Compounds
4-Bromophenylacetic acid ethyl ester: Similar structure but lacks the malonamic acid moiety.
4-Bromophenylmalonic acid: Similar structure but lacks the ester group.
4-Bromoaniline: Similar structure but lacks the malonamic acid and ester groups.
Uniqueness
N-(4-Bromophenyl)-malonamic acid ethyl ester is unique due to the presence of both the bromophenyl and malonamic acid ester functionalities.
属性
IUPAC Name |
ethyl 3-(4-bromoanilino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-2-16-11(15)7-10(14)13-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHRJJDVELSFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



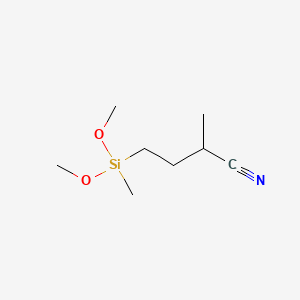

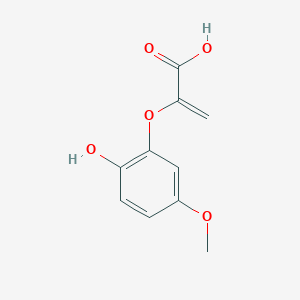
![(2S)-dimethyl 8-acetyl-6-hydroxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate](/img/structure/B3155216.png)
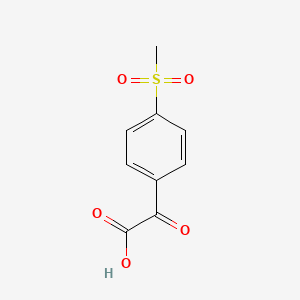
![iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B3155231.png)
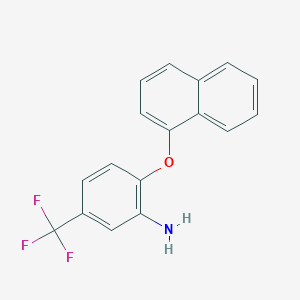
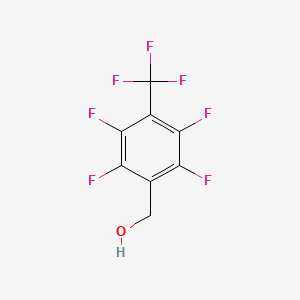
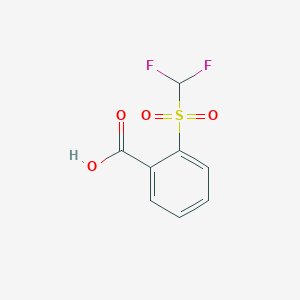
![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline](/img/structure/B3155274.png)

